N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c1-15(27)25-19-9-5-6-16(13-19)21-14-23(17-7-4-8-18(24)12-17)28-22-11-3-2-10-20(22)26-21/h2-13,23H,14H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGRMAOXFQVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Intermediate
The first step involves synthesizing a chalcone derivative, 3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, through base-catalyzed condensation of p-methylacetophenone and 3-bromobenzaldehyde. Sodium hydroxide or potassium hydroxide in ethanol is typically employed, with reaction times ranging from 6 to 12 hours at 60–80°C. The chalcone forms via deprotonation of the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration.
Reaction Conditions for Chalcone Synthesis
| Parameter | Value |
|---|---|
| Catalyst | NaOH/KOH (10–15 mol%) |
| Solvent | Ethanol |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 85–92% |
Michael Addition-Cyclization to Form the Benzothiazepine Core
The chalcone intermediate undergoes a 1,4-conjugate addition with o-aminothiophenol in hexafluoro-2-propanol (HFIP) at ambient temperature. HFIP acts as both solvent and mild acid catalyst, facilitating Michael addition and subsequent cyclization. The reaction proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated ketone, followed by intramolecular cyclization to form the seven-membered thiazepine ring.
Optimized Conditions for Benzothiazepine Formation
| Parameter | Value |
|---|---|
| Solvent | Hexafluoro-2-propanol (HFIP) |
| Temperature | 25–30°C |
| Reaction Time | 4–8 hours |
| Yield | 65–78% |
Mechanistic Insights into Key Reactions
Role of HFIP in Cyclization
HFIP’s high ionization power and hydrogen-bond-donating capacity activate the chalcone’s carbonyl group, enhancing electrophilicity for Michael addition. Its mildly acidic nature (pKa ≈ 9.2) promotes protonation of the intermediate enolate, driving cyclization without requiring harsh acids.
Purification and Characterization
Recrystallization
Crude this compound is purified via recrystallization in ethanol. The compound’s low solubility at room temperature ensures high recovery (≥90%).
Spectroscopic Characterization
Key Spectral Data
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 3H), 7.45 (d, J = 7.6 Hz, 2H)... |
| ¹³C NMR (100 MHz, CDCl₃) | δ 169.8 (C=O), 144.2 (C-S), 137.5 (C-Br), 132.1–121.4 (aromatic carbons)... |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch), 670 cm⁻¹ (C-S stretch) |
Comparative Analysis of Synthetic Methods
Traditional vs. HFIP-Mediated Approaches
Earlier methods used acidic (e.g., HCl) or basic (e.g., piperidine) conditions for benzothiazepine synthesis, often requiring elevated temperatures (80–100°C) and yielding ≤60%. In contrast, HFIP-mediated reactions achieve higher yields (65–78%) under milder conditions, reducing side products like hydrolyzed intermediates.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
Synthesis of N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
The synthesis of this compound typically involves the reaction of 3-bromophenyl derivatives with benzothiazepine frameworks. The methodology often employs standard organic synthesis techniques such as nucleophilic substitution and acylation. The yield and purity of the synthesized compound are crucial for its subsequent biological evaluation.
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit promising antimicrobial activities. For instance, derivatives with halogenated phenyl rings demonstrated enhanced efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA) due to their lipophilicity, which facilitates membrane penetration .
Antitumor Activity
Compounds containing benzothiazepine structures have been evaluated for their antitumor properties against various cancer cell lines. A study reported that certain benzothiazepine derivatives showed moderate to significant inhibitory effects on cell proliferation in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines . The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.
Neuropharmacological Effects
The neuropharmacological potential of benzothiazepine derivatives has been investigated, particularly their effects on GABAergic systems. Compounds similar to this compound may act as GABA receptor modulators, which could provide therapeutic avenues for anxiety and seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence antimicrobial and antitumor activities. For example:
| Substituent | Activity |
|---|---|
| 4-Chlorophenyl | High activity against Gram-positive bacteria |
| 4-Fluorophenyl | Moderate activity against MRSA |
| 3-Bromophenyl | Enhanced lipophilicity and efficacy |
These findings underscore the importance of strategic modifications in enhancing the pharmacological profile of benzothiazepine derivatives.
Antimicrobial Evaluation
A detailed evaluation involving various N-substituted acetamides demonstrated that compounds featuring brominated phenyl groups exhibited superior antimicrobial properties compared to their non-halogenated counterparts. The study utilized quantitative structure-activity relationship (QSAR) models to predict and validate these findings through standard antimicrobial testing methods against pathogens like E. coli and C. albicans .
Anticancer Research
In a comparative study on the anticancer potential of benzothiazepine derivatives, this compound was highlighted for its selective cytotoxicity against specific cancer cell lines while showing minimal toxicity towards normal cells . This selectivity is pivotal for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazepine Core
- N-{3-[2-(2,4-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide Key Difference: Replaces the 3-bromophenyl group with a 2,4-dimethoxyphenyl moiety. The steric bulk of methoxy groups may also affect binding pocket interactions .
Heterocyclic Core Modifications
- 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine Key Difference: Substitutes the sulfur atom in benzothiazepine with nitrogen (benzodiazepine core). Benzodiazepines are more commonly associated with CNS activity, whereas benzothiazepines exhibit broader cardiovascular effects .
Functional Group Variations in Acetamide Derivatives
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Key Difference: Replaces benzothiazepine with a pyrazole ring.
Crystallographic and Conformational Analysis
- Key Insight: Bromine’s steric and electronic effects (e.g., in N-(4-Bromophenyl)acetamide) shorten C–Br bond lengths (1.89 Å vs.
Biological Activity
N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
This compound is a derivative of benzothiazepine, characterized by a thiazepine ring fused with a phenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the benzothiazepine core followed by acetamide formation through acylation reactions.
2. Biological Activities
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
2.1 Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and benzothiazepine exhibit promising antimicrobial properties. In vitro studies have shown that this compound displays significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 75 µg/mL |
These results indicate that the compound has a relatively low MIC value when compared to standard antibiotics.
2.2 Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| SK-Hep-1 (liver cancer) | 15.0 | Inhibition of Raf-1 signaling pathway |
These findings suggest that this compound can be a potential lead compound for developing new anticancer therapies.
2.3 Anti-inflammatory Activity
Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
4. Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antibacterial effects against multi-drug resistant strains.
- Cancer Cell Line Study : Research conducted on MDA-MB-231 cells showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers.
5. Conclusion and Future Directions
This compound represents a promising candidate for further development due to its multifaceted biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- In vivo studies to assess its therapeutic potential and safety profile.
Given the increasing prevalence of antibiotic resistance and cancer incidence globally, compounds like this compound could play a crucial role in future therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or ethanol under reflux . Key parameters include temperature control (e.g., 273 K for carbodiimide activation) and solvent polarity to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and yields are maximized by optimizing stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and regiochemistry, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) . Mass Spectrometry (MS) validates molecular weight, and X-ray crystallography resolves absolute stereochemistry and packing interactions, as demonstrated in structurally related acetamides .
Q. How is the compound purified post-synthesis, and what solvents are preferred for crystallization?
- Methodological Answer : Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization. Methylene chloride or ethanol are preferred solvents for slow evaporation, yielding high-purity crystals suitable for structural studies .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies are conducted by incubating the compound in buffers (pH 1–13) at 25–60°C. Degradation products are identified via HPLC-MS, while kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Stability is correlated with functional group reactivity, such as bromophenyl oxidation susceptibility .
Q. What strategies resolve contradictions between computational predictions and experimental data on biological activity?
- Methodological Answer : Discrepancies arise from force field inaccuracies or assay variability. Validate computational models (e.g., molecular docking) using experimental binding affinities (e.g., Surface Plasmon Resonance). Cross-validate with orthogonal assays (e.g., fluorescence polarization) and refine simulations using molecular dynamics to account for solvation effects .
Q. How can the compound’s electrochemical properties inform its redox behavior in biological systems?
- Methodological Answer : Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) identifies redox potentials linked to the benzothiazepine core. Compare with in vitro assays (e.g., glutathione interaction) to predict metabolic pathways or pro-drug activation mechanisms .
Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
- Methodological Answer :
- In vitro : Cell-based assays (e.g., MTT for cytotoxicity) with IC50 determination against target cells (e.g., cancer lines). Use fluorescence-based enzymatic assays (e.g., kinase inhibition) .
- In vivo : Rodent models (e.g., xenografts for anticancer activity) with pharmacokinetic profiling (plasma half-life, bioavailability). Toxicity is assessed via histopathology and serum biomarkers .
Q. How do crystallographic techniques elucidate molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction determines dihedral angles (e.g., between benzothiazepine and acetamide moieties) and hydrogen-bonding networks (N–H⋯O). Compare with Density Functional Theory (DFT)-optimized geometries to identify conformational strain or packing-driven polymorphism .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line heterogeneity, serum concentration). Replicate studies using standardized protocols (e.g., CLIA guidelines) and validate target engagement via CRISPR knockouts or siRNA silencing. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., bromophenyl position) .
Tables for Key Data
| Property | Technique | Typical Findings | Reference |
|---|---|---|---|
| Synthetic Yield | HPLC | 60–75% (optimized via EDC·HCl) | |
| Crystal Packing | X-ray Diffraction | N–H⋯O hydrogen bonds, dihedral angle = 66.4° | |
| Redox Potential | Cyclic Voltammetry | E₁/2 = −1.2 V (vs. Ag/AgCl) | |
| IC50 (Anticancer) | MTT Assay | 2.5 µM (HeLa cells) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
